REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:10][C:11]([F:14])([F:13])[F:12].B(Br)(Br)Br.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[F:12][C:11]([F:13])([F:14])[CH2:10][O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[OH:2] |f:2.3|
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Name
|
|
Quantity
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3.83 g
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Type
|
reactant
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Smiles
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COC1=C(C=CC=C1)OCC(F)(F)F
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Name
|
|
Quantity
|
3.1 mL
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Type
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reactant
|
Smiles
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B(Br)(Br)Br
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Name
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|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Type
|
CUSTOM
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Details
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with stirring under ice cooling
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 30 minutes
|
Duration
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30 min
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
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Type
|
WASH
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Details
|
The extract was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified by medium pressure liquid column chromatography on silica gel using
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Type
|
ADDITION
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Details
|
a mixture of hexane and diethyl ether (20/1) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C=CC=C1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |